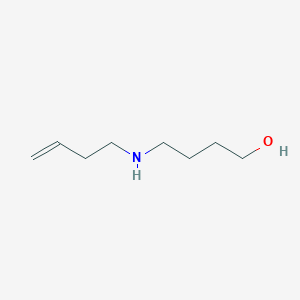

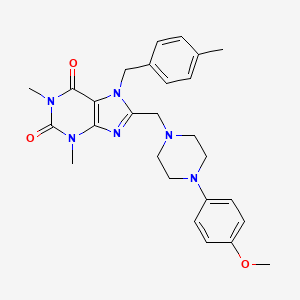

N-(2-methoxyethyl)-N-methylglycine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “Poly(N,N-bis(2-methoxyethyl)acrylamide)” was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another related compound, “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, was also synthesized, but the specific method was not mentioned .Aplicaciones Científicas De Investigación

Macroheterocycles Synthesis

N-(2-methoxyethyl)-N-methylglycine hydrochloride has been used in the synthesis of macroheterocycles. In a study by Luk’yanenko et al. (1981), the compound was involved in creating macrocyclic tetraamides through a series of reactions, demonstrating its utility in complex organic synthesis processes (Luk’yanenko, Bogat-skii, & Popkov, 1981).

Buffer for Metallothionein Isoform Separation

In analytical chemistry, this compound, specifically its derivative Tricine, has been employed as a running buffer for separating metallothionein isoforms using capillary zone electrophoresis. Virtanen and Bordin (1999) explored the effects of tricine concentration, buffer pH, and temperature on the separation process (Virtanen & Bordin, 1999).

Amidoalkylation of Mercaptans

The compound plays a role in the amidoalkylation of mercaptans. Zoller and Ben-Ishai (1975) described synthesizing α-alkyl mercaptohippuric acid and N-benzyloxycarbonyl-α-methylthioglycine through amido-alkylation of mercaptans with derivatives of α-hydroxyhippuric acid and α-hydroxy-N-benzyloxycarbonylglycine (Zoller & Ben-Ishai, 1975).

Solute-Solvent Effects in Acidic Dissociation

Research by Bates, Roy, and Robinson (1974) highlighted the compound's role in studying solute-solvent effects during the acidic dissociation of ampholytes like tricine in methanol-water solvent. This research provided insights into the behavior of such compounds in different solvent systems (Bates, Roy, & Robinson, 1974).

Synthesis of Labelled Compounds

In a study by Hicks (1984), this compound was used in the synthesis of [14C]-labelled tolrestat, an aldose reductase inhibitor. This demonstrates its utility in the synthesis of radioactively labelled compounds for biochemical research (Hicks, 1984).

Herbicide Transport Research

The compound, particularly its glyphosate derivative, has been studied in the context of herbicide transport through field lysimeters. Research by Malone et al. (2004) investigated the leaching of glyphosate and other herbicides, providing valuable insights into agricultural chemistry and environmental science (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Electrophoresis Buffer in Agarose Gels

This compound, particularly Tricine, is used as a buffer in immunoelectrophoresis and zone electrophoresis in agarose gels, as described by Monthony, Wallace, and Allen (1978). This application is crucial in biochemistry for the analysis of proteins and other biomolecules (Monthony, Wallace, & Allen, 1978).

Propiedades

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHMRALNKKPKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

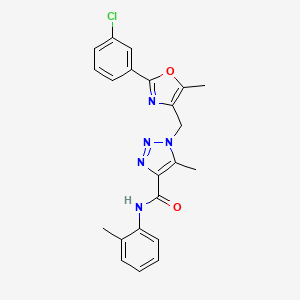

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)

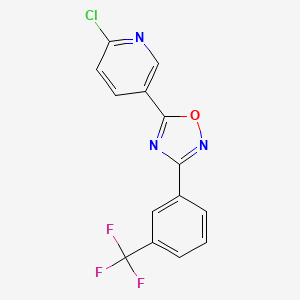

![2-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]furan-2,5-dicarboxamide](/img/structure/B2536136.png)

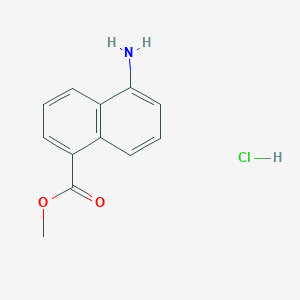

![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)

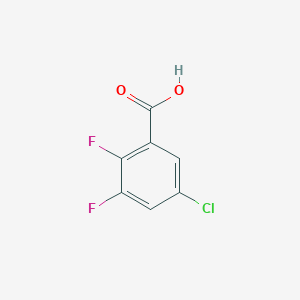

![4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile](/img/structure/B2536144.png)